N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide is an organic compound that features a phenoxy group, a nitro group, and a chloro group attached to a benzene ring, along with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide typically involves the following steps:
Nitration: The starting material, 4-chloronitrobenzene, is prepared by nitrating chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxylation: The 4-chloronitrobenzene undergoes a nucleophilic aromatic substitution reaction with phenol in the presence of a base such as potassium carbonate to form 4-chloro-2-nitrophenyl phenyl ether.
Amidation: The final step involves the reaction of 4-chloro-2-nitrophenyl phenyl ether with 2-bromopropanamide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-amino-2-phenoxypropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrophenyl phenol and propanoic acid.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and chloro groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the phenoxy and propanamide moieties.
2-phenoxypropanamide: Contains the phenoxy and propanamide groups but lacks the chloro and nitro groups.
Uniqueness
N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (phenoxy) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-13-8-7-11(16)9-14(13)18(20)21/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBPICZDBQJRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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